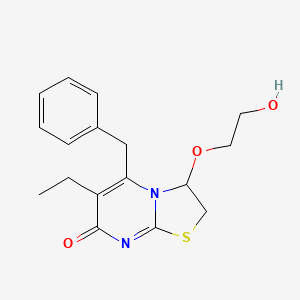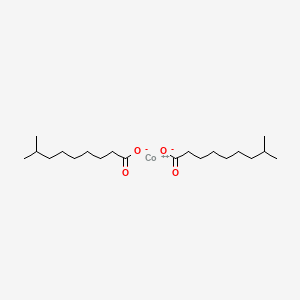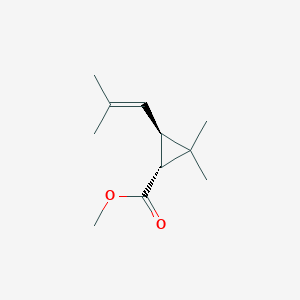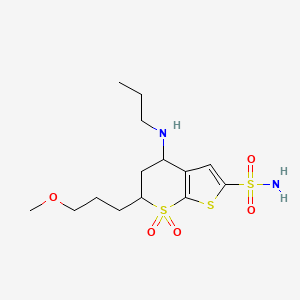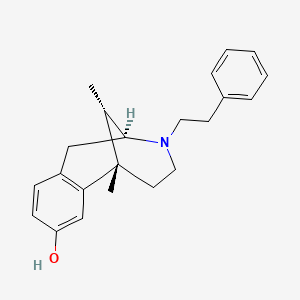
Methyl trans-chrysanthemate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier 6GTM19T6JT Methyl Chrysanthemate, trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is characterized by its unique stereochemistry, having two defined stereocenters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Chrysanthemic acid is dissolved in methanol.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of chrysanthemic acid or corresponding ketones.
Reduction: Formation of chrysanthemol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .
Vergleich Mit ähnlichen Verbindungen
Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:
Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.
Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.
Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.
The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
27335-32-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


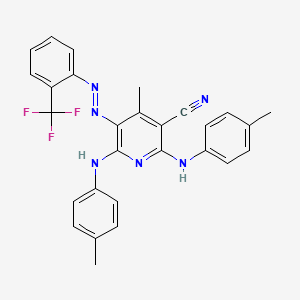

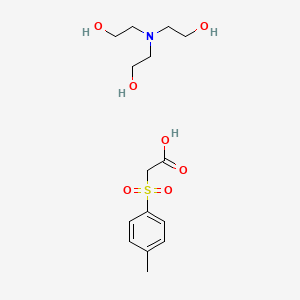


![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
